1-(4-{4-[(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazin-1-yl)ethan-1-one
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Overview
Description
1-(4-{4-[(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazin-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C20H27N7O2 and its molecular weight is 397.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 397.22262313 g/mol and the complexity rating of the compound is 617. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and its inhibition is an appealing target for cancer treatment that selectively targets tumor cells .
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition is achieved by the compound’s ability to bind to the active site of CDK2, preventing it from interacting with its substrates . This results in a disruption of the cell cycle progression, leading to the induction of apoptosis within the cells .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression. CDK2 is essential for the transition from the G1 phase to the S phase of the cell cycle. By inhibiting CDK2, the compound prevents this transition, causing the cells to arrest in the G1 phase . This disruption of the cell cycle can lead to apoptosis, or programmed cell death .
Result of Action
The compound has shown significant cytotoxic activities against various cancer cell lines. Most notably, it has demonstrated superior cytotoxic activities against MCF-7 and HCT-116 with IC50 values in the range of 45–97 nM and 6–99 nM, respectively . It also showed moderate activity against HepG-2 with an IC50 range of 48–90 nM . These results suggest that the compound is effective at inhibiting the growth of these cancer cells.
Biochemical Analysis
Biochemical Properties
The compound 1-(4-{4-[(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazin-1-yl)ethan-1-one has been shown to interact with CDK2, a cyclin-dependent kinase . CDK2 is a crucial enzyme in the cell cycle, and its inhibition can lead to cell cycle arrest, making it an appealing target for cancer treatment .
Cellular Effects
In cellular studies, this compound has shown significant cytotoxic activities against various cell lines . It has been found to inhibit the growth of MCF-7 and HCT-116 cell lines with IC50 values in the nanomolar range . This compound has also shown moderate activity against HepG-2 cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of CDK2 . This compound binds to the active site of CDK2, leading to the inhibition of the enzyme . This results in cell cycle arrest and apoptosis induction within cells .
Temporal Effects in Laboratory Settings
Given its potent inhibitory effects on CDK2, it is likely that this compound could have long-term effects on cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis starts with the construction of the pyrazolopyrimidine core. The next step involves the coupling of the piperidine and piperazine rings through a butynyl linker. Reaction conditions typically involve the use of catalysts like palladium(0) complexes and bases such as potassium carbonate. Reactions are often carried out in solvents like N,N-dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial synthesis scales up these reactions using large reactors and optimized catalysts to ensure yield and purity. Continuous flow reactors and advanced separation techniques are employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions it Undergoes:
Oxidation: The compound can be oxidized to introduce functional groups at the piperazine or piperidine rings.
Reduction: Reduction reactions can be used to modify the ethanone group.
Substitution: The ether linkage and alkynyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like chromium trioxide or PCC (Pyridinium chlorochromate) under anhydrous conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in ethanol.
Substitution: Organometallic reagents like Grignard reagents in the presence of catalysts.
Major Products Formed: Depending on the reagents and conditions, products can include hydroxyl derivatives, amine-functionalized compounds, and various substituted derivatives.
Scientific Research Applications
Chemistry: The compound is studied for its reactivity and as a building block for creating complex molecules.
Biology: Its derivatives are investigated for biological activities such as enzyme inhibition and receptor binding.
Industry: Used in material science research to develop new materials with specific properties.
Mechanism of Action: The compound exerts its effects by interacting with molecular targets, typically proteins or nucleic acids. Its mechanism involves binding to active sites or altering the conformation of target molecules, leading to inhibition or activation of biological pathways. The piperazine ring often plays a key role in this interaction by enhancing the binding affinity to the target.
Comparison with Similar Compounds
1-(4-{4-[(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperidin-1-yl)ethan-1-one
1-(4-{4-[(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}morpholin-1-yl)ethan-1-one
That's a deep dive into 1-(4-{4-[(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazin-1-yl)ethan-1-one
Properties
IUPAC Name |
1-[4-[4-[1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]oxybut-2-ynyl]piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N7O2/c1-16(28)26-11-9-25(10-12-26)6-2-3-13-29-17-4-7-27(8-5-17)20-18-14-23-24-19(18)21-15-22-20/h14-15,17H,4-13H2,1H3,(H,21,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTUNEFFCBGYXJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)CC#CCOC2CCN(CC2)C3=NC=NC4=C3C=NN4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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